1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)12-25-18(26)16-17(22(4)20(25)27)21-19-23(10-7-11-24(16)19)15-9-6-5-8-14(15)3/h5-6,8-9H,1,7,10-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJGDKRSBAQQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that suggests potential biological activities. This article reviews its biological activity based on recent findings and research studies.
Chemical Structure and Properties
The compound features a pyrimido[1,2-g]purine core , characterized by a fused bicyclic system. The presence of substituents such as 2-methylphenyl and 2-methylprop-2-enyl significantly influences its chemical properties and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 1-Methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.41 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may involve several mechanisms:
- Target Binding : The compound can bind to specific enzymes or receptors, altering their activity.
- Pathway Modulation : It may influence various biological pathways such as signal transduction and gene expression.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests showed that the compound inhibited the proliferation of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines by inducing apoptosis.
Antimicrobial Effects
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory effects:
- Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines in cellular models of inflammation.
Case Studies
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range.
-
Antimicrobial Research :
- A publication in Phytotherapy Research reported the antimicrobial efficacy of the compound against several bacterial strains, highlighting its potential as a natural preservative or therapeutic agent.
-
Inflammation Model Study :
- Research conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups.
Q & A
Q. How can multi-step synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic adjustment of reaction parameters:
- Temperature control : Higher temperatures (80–120°C) accelerate cyclization but may increase side reactions; lower temperatures favor selectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for methoxyethyl and aryl group introductions .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
- Purification : Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from byproducts .
Q. What spectroscopic techniques are most effective for characterizing the purino-pyrimidine core and substituents?
Methodological Answer:
- X-ray crystallography : Resolves the fused bicyclic structure and confirms stereochemistry of substituents .
- NMR spectroscopy :
- H NMR identifies methyl groups (δ 1.2–2.5 ppm) and olefinic protons (δ 5.0–6.0 ppm) .
- C NMR distinguishes carbonyl carbons (δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 385.4 for C_{22HNO) and fragmentation patterns .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors common to purine derivatives (e.g., adenosine receptors, cyclin-dependent kinases) .
- Assay types :
- Enzymatic inhibition assays (IC determination) using fluorogenic substrates .
- Cell viability assays (MTT/WST-1) for cytotoxicity profiling against cancer cell lines .
- Controls : Include positive controls (e.g., theophylline for adenosine receptor antagonism) and solvent-only negative controls .
Q. What solvent systems are optimal for purification via chromatography?
Methodological Answer:
- Normal-phase silica chromatography : Use hexane/ethyl acetate (3:1 to 1:2 v/v) for moderate-polarity intermediates .
- Reverse-phase C18 columns : Methanol/water (60–80% methanol) for final product purification, especially with aromatic substituents .
- TLC monitoring : Spot development in dichloromethane/methanol (9:1) to track reaction progress .
Q. Which synthetic precursors are critical for constructing the purino[7,8-a]pyrimidine core?
Methodological Answer:
- Core precursors :
- 6-Aminouracil derivatives for pyrimidine ring formation .
- α,β-Unsaturated ketones for cyclocondensation to form the fused purine system .
- Substituent sources :
- 2-Methylphenyl boronic acid for Suzuki coupling .
- 2-Methylprop-2-enyl bromide for alkylation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify pharmacophoric groups in this compound?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modifications at positions 3 (allyl group) and 9 (aryl group) to assess impact on bioactivity .
- Biophysical assays :
- Surface plasmon resonance (SPR) to measure binding affinity to target proteins .
- Isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Computational modeling : Dock analogs into protein active sites (e.g., CDK2) using AutoDock Vina to predict binding modes .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardization : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
- Meta-analysis : Compare substituent effects across studies; e.g., 2-methylphenyl vs. 4-methoxyphenyl at position 9 alters receptor selectivity .
- Orthogonal validation : Confirm activity using two distinct methods (e.g., enzymatic assay + cellular luciferase reporter) .
Q. How can computational and experimental methods elucidate interaction mechanisms with enzymatic targets?
Methodological Answer:
- Molecular dynamics simulations : Simulate ligand-protein complexes for >100 ns to assess stability of binding poses .
- Site-directed mutagenesis : Introduce point mutations (e.g., Ala substitutions) in catalytic residues to test binding dependencies .
- Kinetic studies : Measure and shifts in enzyme activity assays to determine inhibition modality .
Q. What methodologies validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target binding .
- RNA interference (RNAi) : Knock down putative targets and assess compound efficacy attenuation .
- Fluorescence polarization : Track compound localization and target colocalization in live cells .
Q. How can predictive pharmacokinetic models be developed using structural analogs?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption/permeability .
- In vitro ADME assays :
- Caco-2 cell monolayers for intestinal permeability .
- Microsomal stability assays (human liver microsomes) to estimate metabolic clearance .
- In silico toxicity screening : Apply Derek Nexus to flag potential hepatotoxicity or CYP inhibition .
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